The synthesis of 16alpha-bromoepiandrosterone typically involves bromination of dehydroepiandrosterone at the 16th carbon position. Various methods have been explored, including:
The molecular formula of 16alpha-bromoepiandrosterone is , with a molecular weight of approximately 369.336 g/mol . The structural representation includes:
The three-dimensional structure can be visualized using molecular modeling software, which aids in understanding its interaction with biological targets .
16alpha-Bromoepiandrosterone participates in various chemical reactions due to its functional groups:
The mechanism of action of 16alpha-bromoepiandrosterone primarily involves:
These mechanisms suggest that 16alpha-bromoepiandrosterone could be beneficial in treating conditions characterized by immune dysfunction without the adverse effects typically associated with anabolic steroids.
The potential applications of 16alpha-bromoepiandrosterone include:
BEA corrects pathological Th2 bias during chronic mycobacterial infections by resetting cytokine networks. In progressive pulmonary TB, murine models demonstrate a characteristic decline in protective Th1 cytokines (IFN-γ, TNF-α) and surge in Th2 cytokines (IL-4, IL-13) after an initial immune peak. BEA administration (3×/week from day 60 post-infection) significantly reversed this polarization, elevating IFN-γ by 3.2-fold and TNF-α by 2.7-fold while suppressing IL-4 by 68% [2]. This shift correlated with reduced lung bacillary loads and accelerated bacterial clearance when combined with conventional chemotherapy.
The cortisol/DHEA ratio—a marker of immunoendocrine dysfunction—is markedly elevated in TB-diabetes comorbidity. BEA counters this imbalance by downregulating 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), the enzyme converting inactive cortisone to active glucocorticoids in lungs and liver. By suppressing 11β-HSD1 (by 52% in liver, 47% in lungs) and upregulating the inactivating enzyme 11β-HSD2, BEA reduces local corticosterone levels by 40–60%, thereby relieving GC-mediated inhibition of Th1 responses [1] [3]. In HIV-TB co-infection, BEA analogues increased M. tuberculosis-specific Th1 lymphocytes by 85% ex vivo, directly linking cortisol/DHEA normalization to enhanced cellular immunity [9].
Table 1: BEA-Mediated Cytokine Modulation in Mycobacterial Infection
Infection Model | Key Th1 Cytokines (Change vs. Control) | Key Th2 Cytokines (Change vs. Control) | Functional Outcome |
---|---|---|---|
Murine TB (H37Rv strain) | IFN-γ ↑ 3.2-fold; TNF-α ↑ 2.7-fold | IL-4 ↓ 68%; IL-13 ↓ 54% | Lung CFU ↓ 1.8-log |
TB-Diabetes Comorbidity | IFN-γ ↑ 2.1-fold; IL-2 ↑ 1.9-fold | IL-4 ↓ 62%; IL-5 ↓ 57% | Hyperglycemia ↓ 35%; Pneumonia ↓ 40% |
HIV-TB Co-infection (PBMC) | Antigen-specific IFN-γ ↑ 85% | IL-10 ↓ 41%; TGF-β ↓ 38% | CD4+ T cell count ↑ 29% |
BEA mitigates tissue-damaging inflammation by targeting the NF-κB and cyclooxygenase-2 (COX-2) pathways. In murine TB models, BEA treatment reduced pulmonary COX-2 expression by 48% and prostaglandin E2 (PGE2) levels by 53%, curtailing neutrophilic infiltration and preventing matrix metalloproteinase-mediated lung matrix destruction [3] [8]. This anti-inflammatory action is synergistic with its antimicrobial effects, as unchecked PGE2 promotes mycobacterial survival by inhibiting macrophage lysosomal fusion.
Molecular studies reveal BEA inhibits IκBα phosphorylation, preventing nuclear translocation of NF-κB p65 subunits. This suppresses transcription of pro-inflammatory genes (TNF-α, IL-6, IL-1β) while preserving protective type I interferon signaling [8]. In Stiff Person Syndrome (SPS)—a condition linked to molecular mimicry between mycobacterial HSP65 and glutamic acid decarboxylase (GAD)—BEA’s NF-κB inhibition dampens autoantibody-driven neuroinflammation, suggesting applicability in infection-triggered autoimmunity [8].
Table 2: BEA’s Effects on Inflammatory Mediators in Experimental Models
Experimental System | NF-κB Activity (vs. Control) | COX-2/PGE2 Reduction | Downstream Targets Affected |
---|---|---|---|
M. tuberculosis-Infected Macrophages | IκBα phosphorylation ↓ 60% | COX-2 ↓ 48%; PGE2 ↓ 53% | TNF-α ↓ 51%; IL-6 ↓ 49%; MMP-9 ↓ 62% |
TB-Driven Liver Steatosis | Hepatic NF-κB ↓ 44% | COX-2 ↓ 52% | TGF-β ↓ 48%; Collagen ↓ 39% |
GAD Antibody-Positive Neural Cells | p65 nuclear translocation ↓ 72% | COX-2 ↓ 57% | Glutamate excitotoxicity ↓ 61% |
BEA optimizes T cell–dendritic cell (DC) interactions in lymphoid tissues. Intravital imaging studies show DCs preferentially home near high endothelial venules (HEVs) in lymph nodes, where they scan incoming T cells. BEA enhances this strategic positioning, increasing DC density in paracortical zones by 35% and prolonging DC-T cell contacts by 2.3-fold [4]. This facilitates efficient antigen presentation, as evidenced by accelerated clustering of antigen-specific T cells near HEVs within 16–24 hours post-BEA treatment.
BEA also overcomes infection-associated lymphocyte exhaustion. In TB-diabetes models, BEA restored IL-2-dependent T cell proliferation by upregulating the IL-2Rα chain (CD25) and STAT5 phosphorylation. This augmented antigen-driven lymphocyte expansion by 4.1-fold compared to untreated controls, correlating with reduced bacterial burden [1] [7]. The effect is partly mediated by DHEA-sulfate (DHEA-S) dynamics—BEA elevates DHEA-S bioavailability, which inversely correlates with regulatory T cell (Treg) frequency (r = -0.81, p<0.01) in HIV-TB co-infection, thus relieving Treg-mediated suppression of effector T cells [9].
BEA enhances mycobactericidal activity through inducible nitric oxide synthase (iNOS) potentiation. In diabetic TB mice, BEA treatment increased iNOS expression by 2.5-fold in lung macrophages, coupled with a 3.1-fold rise in nitric oxide (NO) production [1] [3]. This is critical for intracellular pathogen killing, as NO generates peroxynitrite radicals that disrupt bacterial membranes and DNA. BEA’s iNOS induction occurs via dual mechanisms:
Notably, BEA prevents NO-mediated tissue damage by scavenging peroxynitrite radicals and sustaining mitochondrial respiration in macrophages. This balances microbiocidal and host-protective effects, contrasting with uncontrolled NO production in sepsis. In M. avium infections linked to autoimmunity, BEA reduced bacterial loads by 99% while lowering serum nitrotyrosine (a marker of nitrosative stress) by 44% [8] [10].
Table 3: BEA’s Impact on Nitric Oxide Synthase (NOS) Pathways
Infection Context | iNOS Expression/Activity | Nitric Oxide (NO) Output | Microbiocidal Outcome |
---|---|---|---|
Diabetic TB Mouse Model | iNOS mRNA ↑ 2.5-fold | NO ↑ 3.1-fold | Lung CFU ↓ 1.7-log |
M. avium-Infected Macrophages | iNOS protein ↑ 2.2-fold | Peroxynitrite ↓ 38% | Intracellular growth ↓ 99% |
HIV-TB Co-infection (Monocytes) | iNOS activity ↑ 85% | Nitrotyrosine ↓ 44% | Phagolysosomal fusion ↑ 2.4-fold |
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1
CAS No.: